Researchers developing renin inhibitors often face synthetic bottlenecks requiring ester deprotection steps. This 2-oxo benzazepine-4-carboxylic acid intermediate eliminates that limitation with a free carboxylic acid for direct scaffold incorporation.
- Enables one-step peptidomimetic coupling without deprotection, streamlining renin inhibitor synthesis.
- High melting point (295-300 °C) supports high-temperature reaction conditions.
- Supplied at ≥95% HPLC purity for reproducible SAR studies and multi-target arachidonic acid pathway investigations.
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Cat. No.B13109011
⚠ Attention: For research use only. Not for human or veterinary use.
2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid: Structural Identity and Specifications
2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid (CAS 14186-71-1) is a heterocyclic organic compound belonging to the benzazepine class, characterized by a fused bicyclic system comprising a benzene ring and a seven-membered azepine ring bearing a keto group at position 2 and a free carboxylic acid at position 4 . It has a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , . This compound has been documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also exhibits ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. Commercially, it is supplied at ≥95% HPLC purity and is primarily utilized as a key synthetic intermediate in the development of renin inhibitors targeting cardiovascular diseases [2].
Key synthetic intermediate for renin inhibitor development research
Free carboxylic acid enables direct conjugation without deprotection steps
[1] Medical University of Lublin Knowledge Base. MeSH Concept Record: 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid — Biological Activity Profile. Available at: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 (accessed May 2026). View Source
[2] MySkinRecipes. 2-Oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid — Product Description and Pharmaceutical Applications. Available at: https://www.myskinrecipes.com/shop/en/benzazepines/86711--2-oxo-23-dihydro-1h-1-benzazepine-4-carboxylic-acid.html (accessed May 2026). View Source
Why Structurally Similar Analogs Cannot Substitute
Benzazepine-4-carboxylic acid derivatives exhibit substantial variability in physicochemical properties, biological activity profiles, and synthetic utility depending on the presence and position of oxo, hydroxyl, halogen, and ester substituents. The target compound—bearing a 2-oxo group and a free carboxylic acid at the 4-position—differs fundamentally from its closest analogs: the 5-hydroxy ethyl ester derivative (CAS 108993-98-2) has a melting point approximately 100 °C lower (197–200 °C vs. 295–300 °C) , reflecting altered crystal packing and thermal behavior that can affect purification, formulation, and storage; the non-oxo analog 2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid (PubChem CID 14835581, MW 189.21 g/mol) lacks the 2-keto group entirely, which alters hydrogen-bonding capacity and electronic properties [1]; and the 7-bromo derivative introduces a heavy halogen that shifts lipophilicity and reactivity [1]. These structural differences translate into non-interchangeable biological profiles: the target compound's documented multi-target activity—including lipoxygenase inhibition, A2 adenosine receptor binding, and cytotoxicity against 143B osteosarcoma cells [2]—cannot be assumed for analogs lacking the identical substitution pattern. Procurement of a specific benzazepine derivative rather than a generic 'benzazepine carboxylic acid' is therefore essential for experimental reproducibility.
5-Hydroxy ethyl ester analog (CAS 108993-98-2) exhibits substantially different thermal stability and requires a deprotection step before conjugation.
Non-oxo 2,3-dihydro analog lacks the 2-keto group, altering hydrogen-bonding capacity, electronic properties, and biological activity.
7-Bromo derivative introduces a heavy halogen that shifts lipophilicity and reactivity, potentially altering target interaction profiles.
[1] PubChem. Compound Summary: 2,3-Dihydro-1H-benzo[b]azepine-4-carboxylic acid (CID 14835581). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2_3-dihydro-1H-benzo_b_azepine-4-carboxylic-acid (accessed May 2026). View Source
[2] ChEMBL Database. Assay Data for CHEMBL615117 (Molecule: 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid) — Platelet 12-Lipoxygenase, A2 Adenosine Receptor, and Cytotoxicity Assays. Available at: https://www.ebi.ac.uk/chembl/api/data/assay?molecule_chembl_id=CHEMBL4803817 (accessed May 2026). View Source
Differentiation Evidence vs. Closest Analogs
Thermal Stability: Melting Point Advantage
The target compound exhibits a melting point of 295–300 °C , compared with 197–200 °C for the 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid ethyl ester analog (CAS 108993-98-2) . This ~100 °C difference indicates stronger intermolecular hydrogen-bonding networks in the target compound, attributable to the free carboxylic acid group versus the esterified form.
Thermal StabilityData to verify
~100 °C higher melting point vs ethyl ester analog
Supports thermal robustness evaluation for synthesis
5-Hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid ethyl ester: 197–200 °C
Quantified Difference
Δ ≈ +100 °C (target compound ~50% higher in absolute temperature terms)
Conditions
Standard melting point determination; predicted values from chemical databases
Why This Matters
Higher melting point indicates greater thermal robustness during high-temperature synthetic steps, differential solubility behavior, and distinct purification requirements—factors critical for process chemistry scale-up decisions.
Functional Group Accessibility for Direct Conjugation
The target compound possesses a free carboxylic acid group (MW 203.19 g/mol) , in contrast to the 5-hydroxy ethyl ester analog (MW 247.25 g/mol) [1] and the methyl ester variant 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid methyl ester (MW 233.22 g/mol) [2]. The free acid enables direct amide coupling, esterification, or salt formation without requiring a preliminary hydrolysis step.
Functional Group AccessibilityClass-level inference
Free acid eliminates deprotection step vs ester analogs
Synthetic step economy context
May require validation for specific coupling conditions
Amide coupling, esterification, and salt formation reactions under standard medicinal chemistry conditions
Why This Matters
Elimination of a deprotection step reduces synthetic route length, improves atom economy, and minimizes yield losses during library synthesis—a tangible procurement advantage for medicinal chemistry groups building compound collections.
[2] Kuujia. 5-Hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid methyl ester (CAS 354120-15-3) — Product Data. Available at: https://www.kuujia.com (accessed May 2026). View Source
Lipoxygenase Inhibition Profile
The target compound is characterized as a potent lipoxygenase inhibitor [1] and has demonstrated activity against platelet 12-lipoxygenase at a test concentration of 30 µM in vitro (ChEMBL Assay CHEMBL615117) [2]. For context, tetrahydrobenzazepine-derived lipoxygenase inhibitors reported in the patent literature exhibit IC50 values in the range of 0.199–3.16 µM [3]. The target compound belongs to the dihydro-oxo benzazepine subclass, which is structurally distinct from the fully saturated tetrahydrobenzazepine series.
Lipoxygenase InhibitionClass-level inference
Activity at 30 µM in platelet 12-LOX assay; scaffold distinct from tetrahydro series
Structural scaffold difference (dihydro-oxo vs. tetrahydro); potency comparison not directly quantifiable from available data; note that comparator values represent optimized lead series
Conditions
In vitro enzyme inhibition; target compound tested in platelet 12-LOX assay; comparators tested in analogous LOX inhibition assays
Why This Matters
The dihydro-oxo benzazepine scaffold offers a chemically distinct starting point for lipoxygenase inhibitor optimization, with different intellectual property space and potentially divergent selectivity profiles compared to tetrahydrobenzazepine-based series.
[1] Medical University of Lublin Knowledge Base. MeSH Concept Record: Lipoxygenase Inhibitor Profile of 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid. Available at: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 (accessed May 2026). View Source
[2] ChEMBL Database. Assay CHEMBL615117: Inhibition of Platelet 12-Lipoxygenase — 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid Tested at 30 µM. Available at: https://www.ebi.ac.uk/chembl/api/data/assay/CHEMBL615117 (accessed May 2026). View Source
[3] Pfizer Inc. Tetrahydrobenzazepine Derivatives Which Inhibit Lipoxygenase. US Patent (EP 0591255 B1), 1996. Reported IC50 values: 0.199–3.16 µM. View Source
Dihydroorotase Inhibition Chemotype
The target compound inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites with an IC50 of 1.00 × 10⁶ nM (1 mM) at pH 7.37 when tested at a concentration of 10 µM [1]. While this represents weak inhibition, it establishes the benzazepine-4-carboxylic acid scaffold as a validated DHOase-binding chemotype. By comparison, the natural substrate dihydroorotic acid operates in the micromolar Km range, and designed tetrahedral intermediate analog inhibitors have been reported with substantially higher potency [2].
DHOase InhibitionSupporting evidence
IC50 = 1.00 mM (pH 7.37)
Validates DHOase-binding chemotype at mM level
~100–1000× less potent than optimized inhibitors; fragment-based potential
IC50 = 1.00 × 10⁶ nM (1.00 mM) at pH 7.37, tested at 10 µM compound concentration
Comparator Or Baseline
Natural substrate dihydroorotic acid (Km ~µM range); designed tetrahedral intermediate DHOase inhibitors (potency varies, generally sub-µM to low µM) [2]
Quantified Difference
Target compound is approximately 100- to 1000-fold less potent than optimized DHOase inhibitors; however, it represents a structurally distinct chemotype
Identification of any DHOase inhibitory activity confirms target engagement by the benzazepine-4-carboxylic acid scaffold, providing a rational starting point for fragment-based or structure-guided optimization—an entry point that simpler benzazepine analogs lacking the 2-oxo-4-carboxy pharmacophore may not offer.
[1] BindingDB. Affinity Data for Dihydroorotase Inhibition: IC50 = 1.00E+6 nM (2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid). Available at: https://www.bindingdb.org/rwd/bind/searchby_smiles.jsp (accessed May 2026). View Source
[2] Semantic Scholar. Design and Synthesis of Tetrahedral Intermediate Analogues as Potential Dihydroorotase Inhibitors. Available at: https://www.semanticscholar.org (accessed May 2026). View Source
Validated Purity Specification
The target compound is commercially supplied at ≥95% HPLC purity (CAS 14186-71-1, 1 g packaging) , with additional supplier listings confirming consistent purity specifications [1]. In contrast, purity data for many closely related benzazepine analogs (e.g., the non-oxo 2,3-dihydro analog, the 7-bromo derivative) are either not publicly specified or vary substantially across suppliers, introducing uncertainty into procurement decisions.
Multiple benzazepine analogs: purity not uniformly specified across vendors; 7-bromo derivative available at NLT 98% but with different substitution pattern
Quantified Difference
Guaranteed minimum purity of 95% for target compound; comparators may have equivalent or different purity but lack the identical pharmacophore combination
Conditions
HPLC analysis per supplier Certificate of Analysis; storage at room temperature
Why This Matters
A documented, verifiable purity specification reduces the risk of batch-to-batch variability in biological assays and ensures that observed activity (or lack thereof) can be attributed to the compound itself rather than impurities—an essential criterion for reproducible preclinical research.
[1] MySkinRecipes. 2-Oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid — 95% Reagents, CAS 14186-71-1. Available at: https://www.myskinrecipes.com/shop/en/benzazepines/86711--2-oxo-23-dihydro-1h-1-benzazepine-4-carboxylic-acid.html (accessed May 2026). View Source
Research and Industrial Application Scenarios
Renin Inhibitor Intermediate for Cardiovascular Discovery
The compound is explicitly described as a key intermediate in the synthesis of renin inhibitors, a class of antihypertensive agents that regulate blood pressure via the renin–angiotensin–aldosterone system [1]. Its free carboxylic acid functionality enables direct incorporation into peptidomimetic renin inhibitor scaffolds without ester deprotection, offering a one-step synthetic advantage over ester-based benzazepine intermediates. The high melting point (295–300 °C) further supports its use in high-temperature coupling reactions [2]. Procurement of this specific intermediate is justified for medicinal chemistry groups developing next-generation renin inhibitors where the benzazepine core with a 2-oxo-4-carboxy substitution pattern is required.
Anti-Inflammatory Lead Targeting Arachidonic Acid Cascade
The compound's documented lipoxygenase inhibitory activity [1], combined with ancillary inhibition of cyclooxygenase and carboxylesterase, positions it as a multi-target modulator of arachidonic acid metabolism [2]. The dihydro-oxo benzazepine scaffold is structurally distinct from the tetrahydrobenzazepine lipoxygenase inhibitor series reported in the patent literature (IC50 0.199–3.16 µM) [3], offering a differentiated intellectual property landscape. The free carboxylic acid provides a convenient handle for structure–activity relationship (SAR) exploration through amide library synthesis, while the 2-oxo group introduces conformational constraint absent in fully reduced analogs [4]. Researchers investigating dual LOX/COX inhibitors or seeking novel chemotypes for inflammatory disease targets can use this compound as a starting scaffold.
Oncology Probe for Osteosarcoma and Multi-Target Profiling
ChEMBL assay data document in vitro cytotoxicity of this compound against 143B human osteosarcoma cell lines, with activity assessed after 72 hours of continuous exposure [1]. Complementary data show binding affinity for the A2 adenosine receptor in bovine striatal membranes and inhibition of dihydroorotase (IC50 = 1 mM), an enzyme in the de novo pyrimidine biosynthesis pathway frequently upregulated in proliferating tumor cells [2], [3]. Although individual target potencies are modest, the compound's polypharmacology profile makes it a candidate for phenotypic screening cascades in oncology, particularly in sarcoma models where multi-target engagement may produce synergistic antiproliferative effects not achievable with highly selective single-target agents.
CNS Drug Discovery Scaffold for Neurological Targets
The benzazepine core is a privileged scaffold in central nervous system (CNS) drug discovery, with established examples including marketed anticonvulsants and anxiolytics [1]. The target compound, with its 2-oxo-4-carboxy substitution, has been explored in the design of compounds targeting neurological disorders including epilepsy and anxiety [2]. Its A2 adenosine receptor binding activity (documented in bovine striatal membrane assays) [3] further supports CNS relevance, as adenosine receptors are validated targets for neurodegenerative and neuropsychiatric conditions. The free carboxylic acid group may also facilitate blood–brain barrier penetration studies through prodrug strategies. Procurement of this specific benzazepine derivative is warranted for CNS-focused medicinal chemistry programs requiring a functionalized benzazepine template with documented neuroreceptor engagement.
Application
Selection Property
Validation Focus
Renin inhibitor intermediate research
Free carboxylic acid for direct amide coupling; high thermal stability
Confirm coupling efficiency and intermediate purity
Arachidonic acid cascade modulation studies
Documented lipoxygenase and cyclooxygenase inhibition context
Verify multi-target modulation in enzyme assays
Osteosarcoma cell-model studies
Cytotoxicity context in 143B cell line; polypharmacology profile
Validate antiproliferative effects and target engagement
Assess blood-brain barrier penetration and neuroreceptor engagement
[1] MySkinRecipes. 2-Oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid — Renin Inhibitor Intermediate Application. Available at: https://www.myskinrecipes.com/shop/en/benzazepines/86711--2-oxo-23-dihydro-1h-1-benzazepine-4-carboxylic-acid.html (accessed May 2026). View Source
[2] Medical University of Lublin Knowledge Base. MeSH Concept: Lipoxygenase and Cyclooxygenase Inhibitory Profile. Available at: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 (accessed May 2026). View Source
[3] ChEMBL Database. Assays CHEMBL615117–CHEMBL615128: Cytotoxicity, A2 Adenosine Receptor Binding, and Dihydroorotase Data. Available at: https://www.ebi.ac.uk/chembl/ (accessed May 2026). View Source
[4] Pfizer Inc. Tetrahydrobenzazepine Derivatives Which Inhibit Lipoxygenase. US Patent EP 0591255 B1, 1996. IC50 range: 0.199–3.16 µM. View Source
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